2-Nitro-4-phenylnaphthalen-1-ol
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Overview
Description
2-Nitro-4-phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol . It is a derivative of naphthalene, characterized by the presence of a nitro group at the second position and a phenyl group at the fourth position on the naphthalene ring, along with a hydroxyl group at the first position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-phenylnaphthalen-1-ol typically involves the nitration of 4-phenylnaphthalen-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or SnCl2 in HCl.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: KMnO4 or CrO3 in acidic or neutral conditions.
Major Products
Reduction: 2-Amino-4-phenylnaphthalen-1-ol.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
2-Nitro-4-phenylnaphthalen-1-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Nitro-4-phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .
Comparison with Similar Compounds
2-Nitro-4-phenylnaphthalen-1-ol can be compared with other naphthalene derivatives, such as:
2-Nitronaphthalene: Lacks the phenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Phenylnaphthalen-1-ol: Lacks the nitro group, resulting in different chemical and biological properties.
2-Amino-4-phenylnaphthalen-1-ol:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-nitro-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H11NO3/c18-16-13-9-5-4-8-12(13)14(10-15(16)17(19)20)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
QEDHYRZUZPLYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)[N+](=O)[O-] |
Origin of Product |
United States |
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